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molecular formula C7H2ClF3O B1329886 2,4,6-Trifluorobenzoyl chloride CAS No. 79538-29-7

2,4,6-Trifluorobenzoyl chloride

Cat. No. B1329886
M. Wt: 194.54 g/mol
InChI Key: SIFIJQFBERMWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423050B2

Procedure details

Combine 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine (0.20 g, 0.92 mmol), 2,4,6-Trifluorobenzoyl chloride (0.357 g, 1.84 mmol), and 1,4-Dioxane (10 mL), and stir while heating at reflux. After 3 hr., cool the reaction mixture to ambient temperature and concentrate. Load the concentrated mixture onto an SCX column (10 g), wash with methanol, and elute with 2M ammonia in methanol. Concentrate the eluent to obtain the free base of the title compound as an oil (0.365 g (>100%)). Dissolve the oil in methanol (5 mL) and treat with ammonium chloride (0.05 g, 0.92 mmol). Concentrate the mixture and dry under vacuum to obtain the title compound. HRMS Obs. m/z 378.1435, Calc. m/z 378.1429; m.p. 255° C. (dec).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.357 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[O:9])[N:3]=1.[F:17][C:18]1[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[C:19]=1[C:20]([Cl:22])=[O:21]>O1CCOCC1>[ClH:22].[F:17][C:18]1[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[C:19]=1[C:20]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[O:9])[N:3]=1)=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C(=O)C1CCN(CC1)C
Name
Quantity
0.357 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC(=C1)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
Load the concentrated mixture onto an SCX column (10 g), wash with methanol
WASH
Type
WASH
Details
elute with 2M ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.FC1=C(C(=O)NC2=NC(=CC=C2)C(=O)C2CCN(CC2)C)C(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.365 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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